molecular formula C12H8BrN3O4 B5402807 2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE

2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE

Cat. No.: B5402807
M. Wt: 338.11 g/mol
InChI Key: XUGRMNSECXVKIV-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a hydroxy group, and a nitro group attached to a pyrimidinone ring. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Vinylation: The addition of a vinyl group to the bromophenyl compound.

    Hydroxylation: The addition of a hydroxy group to the pyrimidinone ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution may result in various functionalized derivatives.

Scientific Research Applications

2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in antimicrobial and anticancer research.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in material science, such as developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl derivatives, nitroaromatic compounds, and pyrimidinone analogs. Examples include:

  • 4-Bromophenyl-2-nitrophenylamine
  • 6-Hydroxy-5-nitro-4(3H)-pyrimidinone
  • 2-(4-Bromophenyl)-1-ethenylbenzene

Uniqueness

What sets 2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a bromophenyl group and a nitro group on the pyrimidinone ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O4/c13-8-4-1-7(2-5-8)3-6-9-14-11(17)10(16(19)20)12(18)15-9/h1-6H,(H2,14,15,17,18)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGRMNSECXVKIV-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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